molecular formula C16H16BrClN2O3S B5093704 2-(3-bromo-N-methylsulfonylanilino)-N-(3-chloro-4-methylphenyl)acetamide

2-(3-bromo-N-methylsulfonylanilino)-N-(3-chloro-4-methylphenyl)acetamide

Cat. No.: B5093704
M. Wt: 431.7 g/mol
InChI Key: CKKAQALPKWYCGW-UHFFFAOYSA-N
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Description

2-(3-bromo-N-methylsulfonylanilino)-N-(3-chloro-4-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of bromine, chlorine, and sulfonyl groups attached to aniline and phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-N-methylsulfonylanilino)-N-(3-chloro-4-methylphenyl)acetamide typically involves multiple steps:

    Bromination: The starting material, aniline, undergoes bromination to introduce the bromine atom at the meta position.

    Sulfonylation: The brominated aniline is then reacted with a sulfonyl chloride to introduce the methylsulfonyl group.

    Acetylation: The sulfonylated aniline is acetylated with acetic anhydride to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromo-N-methylsulfonylanilino)-N-(3-chloro-4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the removal of the sulfonyl group or the reduction of the bromine and chlorine atoms.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated products or amine derivatives.

    Substitution: Compounds with new functional groups replacing bromine or chlorine.

Scientific Research Applications

2-(3-bromo-N-methylsulfonylanilino)-N-(3-chloro-4-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Biological Studies: The compound is used in research to understand its effects on biological systems, including its potential as an enzyme inhibitor.

    Materials Science: It is explored for its properties in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 2-(3-bromo-N-methylsulfonylanilino)-N-(3-chloro-4-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine, chlorine, and sulfonyl groups allows it to form specific interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(3-bromoanilino)-N-(3-chloro-4-methylphenyl)acetamide: Lacks the methylsulfonyl group.

    2-(3-chloro-N-methylsulfonylanilino)-N-(3-chloro-4-methylphenyl)acetamide: Contains chlorine instead of bromine.

    2-(3-bromo-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide: Lacks the chlorine atom.

Uniqueness

2-(3-bromo-N-methylsulfonylanilino)-N-(3-chloro-4-methylphenyl)acetamide is unique due to the combination of bromine, chlorine, and methylsulfonyl groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for targeted research and applications.

Properties

IUPAC Name

2-(3-bromo-N-methylsulfonylanilino)-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrClN2O3S/c1-11-6-7-13(9-15(11)18)19-16(21)10-20(24(2,22)23)14-5-3-4-12(17)8-14/h3-9H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKAQALPKWYCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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